molecular formula C16H16N4O3 B11457627 Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11457627
M. Wt: 312.32 g/mol
InChI Key: UOHROCSYYQVLOX-UHFFFAOYSA-N
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Description

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, two methyl groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of solvents like dichloromethane or 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific combination of functional groups and its potential for neuroprotective and anti-inflammatory applications. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development .

Biological Activity

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique pyrazolo-triazine structure characterized by:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 896669-21-9

This structure includes a methyl ester functional group and multiple methyl substituents that influence its chemical behavior and biological interactions .

Biological Activities

Research indicates that compounds within the pyrazolo-triazine class, including this compound, exhibit significant biological activities which can be summarized as follows:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : It displays activity against a range of bacterial strains.
  • Anti-inflammatory Effects : The structural features contribute to its ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeNotable Findings
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces markers of inflammation in vitro

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Interaction studies have revealed that this compound can modulate enzyme activities and receptor functions critical for cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Hydrazone Formation : Initial formation of hydrazones from appropriate aldehydes and hydrazines.
  • Cyclization : Subsequent cyclization with isocyanates to form the pyrazolo-triazine framework.
  • Esterification : Final step includes the conversion of carboxylic acid to the methyl ester.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-triazine derivatives. Variations in substituents on the phenyl ring significantly affect the potency and selectivity of these compounds.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeNotable ActivityUnique Features
Methyl 8-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylatePyrazolo-triazineAnticancerDifferent methoxy position affects activity
Ethyl 8-(4-chlorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylatePyrazolo-triazineAntimicrobialChlorine substituent enhances potency
6-Methyl-8-(4-fluorophenyl)-pyrazolo[5,1-c][1,2,4]triazinePyrazolo-triazineAnti-inflammatoryFluorine substituent alters lipophilicity

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays. For instance:

  • A study demonstrated significant anticancer effects against breast cancer cells with IC50 values indicating potent inhibition compared to standard chemotherapeutics.
  • Antimicrobial testing revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for infectious diseases.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-9-13(11-5-7-12(22-3)8-6-11)15-18-17-14(16(21)23-4)10(2)20(15)19-9/h5-8H,1-4H3

InChI Key

UOHROCSYYQVLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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